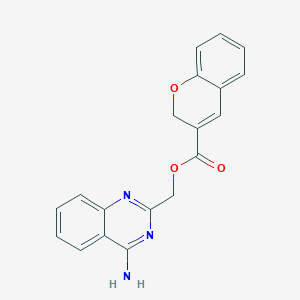![molecular formula C17H19N3 B12930429 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine CAS No. 37743-75-2](/img/structure/B12930429.png)
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of 4-isopropylbenzylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, green chemistry approaches, such as solvent-free conditions or the use of environmentally benign solvents, are being investigated to make the process more sustainable.
化学反応の分析
Types of Reactions
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Functionalized benzimidazole derivatives with various substituents.
科学的研究の応用
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-amine
- 1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine
- 1-(4-Methoxybenzyl)-1H-benzo[d]imidazol-2-amine
Comparison
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the isopropyl group, which can influence its lipophilicity, steric properties, and overall biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
特性
CAS番号 |
37743-75-2 |
|---|---|
分子式 |
C17H19N3 |
分子量 |
265.35 g/mol |
IUPAC名 |
1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C17H19N3/c1-12(2)14-9-7-13(8-10-14)11-20-16-6-4-3-5-15(16)19-17(20)18/h3-10,12H,11H2,1-2H3,(H2,18,19) |
InChIキー |
AJVIOEZHPVOIEP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


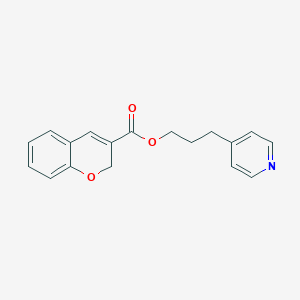
![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)

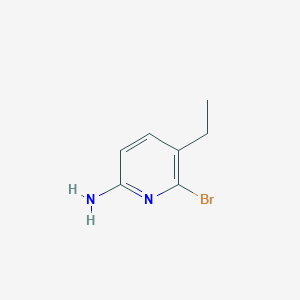
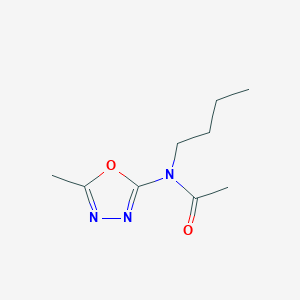
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
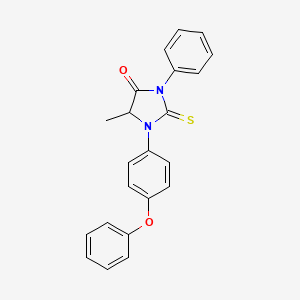
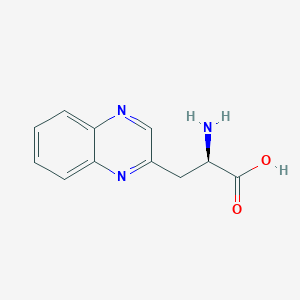
![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)

